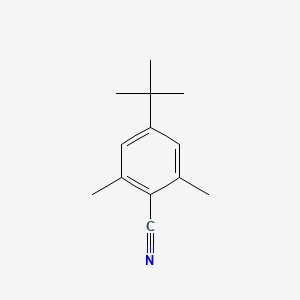
2-溴-5-(三氟甲基)苄溴
描述
2-Bromo-5-(trifluoromethyl)benzyl bromide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and reactions involving bromination and trifluoromethyl groups are discussed. For instance, benzylic brominations with N-Bromosuccinimide in (trifluoromethyl)benzene are described, indicating the relevance of bromination reactions in the presence of trifluoromethyl groups .
Synthesis Analysis
The synthesis of related compounds involves various bromination techniques. For example, benzyltrimethylammonium tribromide is used as an electrophilic bromine source to convert aryl thioureas to 2-aminobenzothiazoles . Another synthesis method involves the reaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid, leading to the formation of a bismuth compound with high yield . Additionally, the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene indicates the presence of rotational isomers, which are relevant to the steric considerations in the synthesis of brominated compounds .
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the molecular structure of brominated compounds. For instance, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) is characterized by X-ray diffraction, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . Similarly, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide is established by single-crystal X-ray diffraction analysis, providing detailed geometric parameters .
Chemical Reactions Analysis
The chemical reactivity of brominated compounds is diverse. The conversion of aryl bromides to aryllithium is reported, which is a key step in many organometallic syntheses . The synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene and its subsequent reactions with various organometallic intermediates demonstrate the versatility of brominated compounds in synthesis . Additionally, the bromination of benzylidene 2-pyridylhydrazone leads to the formation of a bromopyridylium compound, showcasing the electrophilic nature of bromine in these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the presence of rotational isomers in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene affects its NMR spectra and indicates the presence of steric hindrance . The crystallographic characteristics of compounds, such as bond lengths and angles, provide insight into the physical properties of these materials . The solvate form of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate also highlights the importance of solvent interactions in the crystallization process .
科学研究应用
- “2-Bromo-5-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula and a molecular weight of 317.93 .
- This compound is an important pharmaceutical intermediate . In one application, it is used in the alkylation of the β-amino ester 1a to yield Benzazepines . The product is obtained as a white solid after silica gel chromatography .
-
Pharmaceutical Research
-
Detection of Uracil in DNA
-
Pharmaceutical Research
-
Detection of Uracil in DNA
安全和危害
未来方向
属性
IUPAC Name |
1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHPBWTPBYLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)benzyl bromide | |
CAS RN |
886496-63-5, 875664-32-7 | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 875664-32-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


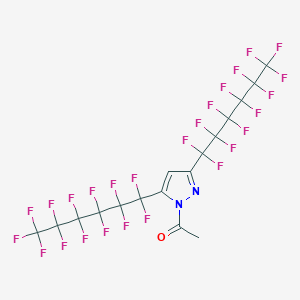
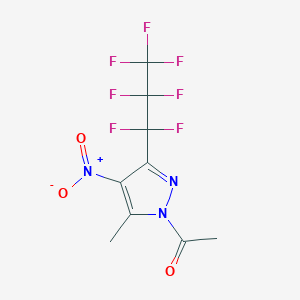
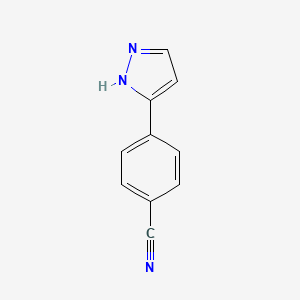
![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)
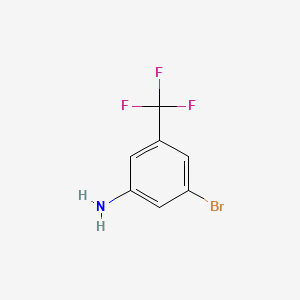
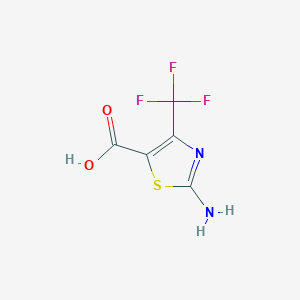
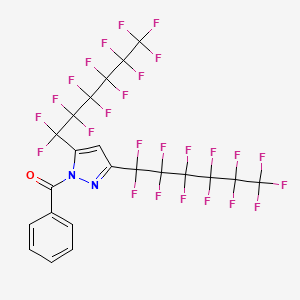
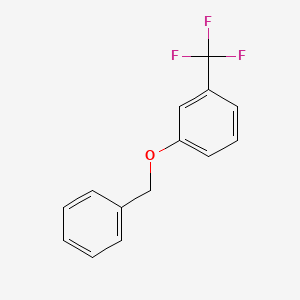
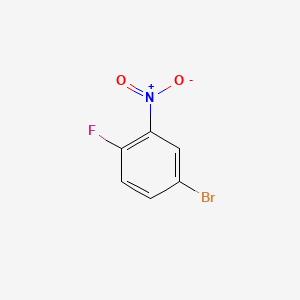
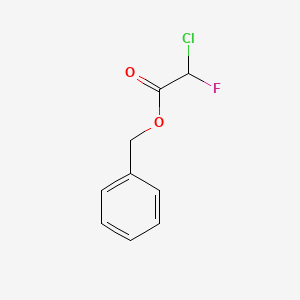
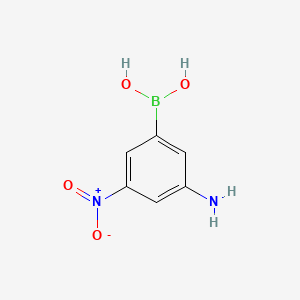

![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)
